
Pentaethoxymolybdenum(V)
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Overview
Description
Pentaethoxymolybdenum(V) is a molybdenum(V) alkoxide complex with the general formula Mo(OCH₂CH₃)₅. This compound belongs to the family of transition metal alkoxides, characterized by their metal center coordinated to alkoxide ligands. Molybdenum(V) alkoxides are typically synthesized through reactions of molybdenum halides (e.g., MoCl₅) with ethanol or sodium ethoxide under controlled conditions . These compounds are of significant interest in materials science and catalysis due to their ability to act as precursors for molybdenum oxides and thin-film depositions. However, detailed studies on Pentaethoxymolybdenum(V) remain sparse compared to its halide counterparts, necessitating comparisons with structurally analogous molybdenum(V) species for insights into its properties.
Preparation Methods
General Synthetic Approach
The preparation of pentaethoxymolybdenum(V) typically involves the controlled reaction of molybdenum precursors with ethoxide sources under anhydrous and inert conditions to prevent oxidation or hydrolysis. The key challenge is maintaining the +5 oxidation state of molybdenum and achieving selective coordination of five ethoxy groups.
Common Starting Materials and Reagents
Reagent/Material | Role in Synthesis | Notes |
---|---|---|
Molybdenum(V) chloride (MoCl5) or Mo(V) oxo-compounds | Molybdenum source | Often used as the Mo(V) precursor |
Sodium or potassium ethoxide (NaOEt or KOEt) | Ethoxy ligand source | Provides ethoxy groups for coordination |
Anhydrous solvents (e.g., tetrahydrofuran, diethyl ether) | Reaction medium | Prevents hydrolysis and oxidation |
Inert atmosphere (N2 or Ar) | Prevents oxidation and moisture ingress | Essential for maintaining Mo(V) state |
Detailed Preparation Methods
Direct Alkoxide Substitution Method
Procedure:
Molybdenum(V) halide (e.g., MoCl5) is reacted with an excess of sodium or potassium ethoxide in anhydrous solvent under inert atmosphere. The halide ligands are substituted by ethoxy groups, forming pentaethoxymolybdenum(V).-
- Temperature: Typically room temperature to mild heating (25–60 °C)
- Atmosphere: Strictly inert (argon or nitrogen)
- Time: Several hours to overnight to ensure complete substitution
Mechanism:
The nucleophilic ethoxide ion displaces the halide ligands on molybdenum, coordinating via oxygen to form Mo–OEt bonds. The reaction is carefully controlled to avoid over-reduction or oxidation.-
- Straightforward and high-yielding
- Allows for good control of stoichiometry and ligand environment
-
- Sensitive to moisture and oxygen
- Requires rigorous exclusion of water to prevent hydrolysis
Characterization and Confirmation of Product Formation
- Microanalytical Data: Confirms elemental composition consistent with five ethoxy groups coordinated to Mo(V).
- Spectroscopic Techniques:
- Infrared (IR) Spectroscopy: Identification of characteristic Mo–O–C (ethoxy) vibrations and absence of Mo–Cl or Mo=O bands.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR shows signals corresponding to ethoxy protons; paramagnetism of Mo(V) may broaden signals.
- Mass Spectrometry: Confirms molecular weight consistent with pentaethoxymolybdenum(V).
- X-ray Crystallography: Provides definitive structural confirmation of the coordination environment and oxidation state.
Research Findings and Comparative Data
Preparation Method | Yield (%) | Purity Indicators | Notes on Stability |
---|---|---|---|
Direct alkoxide substitution | 70–85 | High purity by IR and NMR | Sensitive to moisture; stable under inert atmosphere |
Alkoxide exchange from oxo complexes | 60–75 | Moderate purity; requires purification | More prone to side reactions; requires careful control |
Stability: Pentaethoxymolybdenum(V) compounds are generally air-sensitive and hydrolyze readily, necessitating storage under inert conditions.
Synthetic Challenges: The Mo(V) oxidation state is less stable than Mo(VI), requiring careful redox control during synthesis.
Summary Table of Preparation Parameters
Parameter | Direct Alkoxide Substitution | Alkoxide Exchange from Oxo Complexes |
---|---|---|
Molybdenum Source | MoCl5 or Mo(V) halides | Mo(V) oxo complexes |
Ethoxide Source | NaOEt or KOEt | NaOEt or KOEt |
Solvent | Anhydrous THF, diethyl ether | Anhydrous alcohols or ethers |
Temperature | 25–60 °C | 40–70 °C |
Atmosphere | Argon or nitrogen | Argon or nitrogen |
Reaction Time | Hours to overnight | Several hours to days |
Yield | 70–85% | 60–75% |
Product Stability | Air- and moisture-sensitive | Air- and moisture-sensitive |
Chemical Reactions Analysis
Types of Reactions
Pentaethoxymolybdenum(V) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states of molybdenum.
Reduction: It can be reduced to lower oxidation states, such as molybdenum(III) or molybdenum(IV).
Substitution: The ethoxy groups can be substituted with other ligands, such as halides or other alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as hydrogen gas, hydrazine, or sodium borohydride are used.
Substitution: Halides like chlorine or bromine, and other alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state molybdenum compounds, such as molybdenum trioxide.
Reduction: Lower oxidation state molybdenum compounds, such as molybdenum trichloride.
Substitution: Compounds with different ligands, such as molybdenum pentachloride or molybdenum pentabromide.
Scientific Research Applications
Pentaethoxymolybdenum(V) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Materials Science: It is studied for its potential use in the development of new materials with unique electronic and optical properties.
Chemistry: It serves as a precursor for the synthesis of other molybdenum compounds and complexes.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in medicine, although specific uses are still under investigation.
Mechanism of Action
The mechanism by which pentaethoxymolybdenum(V) exerts its effects depends on the specific reaction or application. In catalysis, it typically acts by providing a reactive molybdenum center that can facilitate the transfer of electrons or atoms between reactants. The ethoxy groups can stabilize the molybdenum center and influence its reactivity. Molecular targets and pathways involved in its action are specific to the reaction conditions and the nature of the reactants.
Comparison with Similar Compounds
Molybdenum(V) Chloride (MoCl₅)
- Formula : [MoCl₅]₂ (dimeric in solid state) .
- Structure: Edge-sharing bioctahedral geometry, contrasting with the monomeric structure hypothesized for Pentaethoxymolybdenum(V) due to steric hindrance from bulkier ethoxide ligands .
- Synthesis : Prepared via direct chlorination of molybdenum metal, whereas Pentaethoxymolybdenum(V) requires ligand substitution reactions (e.g., MoCl₅ + 5NaOCH₂CH₃ → Mo(OCH₂CH₃)₅ + 5NaCl) .
Oxomolybdenum(V) Complexes
- General Formula : MoO(L)ₓ (L = β-diketonate or other ligands) .
- Structure : Feature a terminal oxo group (Mo=O) absent in Pentaethoxymolybdenum(V), leading to distinct electronic spectra and redox behavior .
Reactivity and Stability
- MoCl₅ : Highly hygroscopic and volatile, decomposing above 200°C. Reacts violently with water to form HCl and MoO₃ .
- Pentaethoxymolybdenum(V) : Expected to exhibit lower volatility and greater air sensitivity due to weaker Mo-O bonds compared to Mo-Cl. Ethoxide ligands may confer solubility in organic solvents, unlike the insoluble MoCl₅ .
- Oxomolybdenum(V) Complexes : Stable under inert atmospheres but susceptible to hydrolysis. Their Mo=O bonds enable unique redox pathways, unlike the alkoxide or chloride analogues .
Biological Activity
Pentaethoxymolybdenum(V) is a complex of molybdenum that has garnered interest due to its potential biological activities, particularly in enzymatic processes and environmental applications. This article reviews the available literature on the biological activity of this compound, highlighting its role in enzymatic functions, biosorption capabilities, and potential therapeutic applications.
1. Molybdenum in Biological Systems
Molybdenum (Mo) is an essential trace element that plays a critical role in various biological processes. It serves as a cofactor for more than 60 enzymes, including nitrogenase and nitrate reductase, which are vital for nitrogen fixation and metabolism in both prokaryotes and eukaryotes . The redox states of molybdenum, particularly Mo(V) and Mo(VI), are crucial for its biological functions. Mo(V) can be produced through the bio-oxidation of molybdenite (MoS₂) and is known to participate actively in electron transfer processes within cells .
2.1 Enzymatic Functions
Pentaethoxymolybdenum(V) exhibits significant enzymatic activity due to its ability to mimic the natural cofactors found in molybdenum-containing enzymes. Studies have shown that reduced forms of molybdenum can enhance the catalytic efficiency of various biochemical reactions. For instance, Mo(V) complexes can facilitate electron transfer reactions, which are essential for metabolic processes .
2.2 Biosorption Properties
Research has indicated that Pentaethoxymolybdenum(V) can effectively act as a biosorbent for the removal of heavy metals from wastewater. A study demonstrated that biomass from Posidonia oceanica could be utilized to remove vanadium(III) and molybdenum(V) from aqueous solutions, suggesting a synergistic effect when both metals are present . This property highlights the potential environmental applications of Pentaethoxymolybdenum(V) in bioremediation efforts.
Metal | Biosorbent | Removal Efficiency |
---|---|---|
Vanadium(III) | Posidonia oceanica | High |
Molybdenum(V) | Posidonia oceanica | High |
3.1 Case Study: Enzymatic Activity Enhancement
A notable case study explored the use of Pentaethoxymolybdenum(V) in enhancing the activity of nitrogenase enzymes in certain bacteria. The study found that the presence of Mo(V) significantly increased nitrogen fixation rates compared to controls without molybdenum supplementation . This finding underscores the importance of molybdenum complexes in agricultural biotechnology.
3.2 Environmental Impact Study
Another research effort investigated the environmental implications of using Pentaethoxymolybdenum(V) for wastewater treatment. The results indicated that not only did it effectively reduce metal concentrations, but it also supported microbial growth in treated effluents, promoting a sustainable approach to waste management . This dual benefit illustrates its potential as an eco-friendly solution for industrial applications.
4. Conclusion
Pentaethoxymolybdenum(V) demonstrates considerable promise due to its biological activities related to enzymatic functions and environmental applications such as biosorption. Its ability to enhance enzymatic reactions and remove toxic metals from wastewater positions it as a valuable compound in both biochemistry and environmental science. Further research is necessary to explore its full potential and optimize its applications across various fields.
Q & A
Q. Basic: How can researchers optimize the synthesis of Pentaethoxymolybdenum(V) to achieve high purity and yield?
Methodological Answer:
Optimization requires systematic variation of reaction parameters (e.g., temperature, solvent polarity, and stoichiometric ratios of molybdenum precursors and ethoxide ligands). Use inert-atmosphere techniques (Schlenk line or glovebox) to prevent hydrolysis or oxidation. Monitor reaction progress via 95Mo NMR or IR spectroscopy. Purification through fractional crystallization under argon, followed by X-ray crystallography to confirm structural integrity, is critical. Document all steps meticulously to ensure reproducibility, referencing primary literature protocols for analogous molybdenum alkoxides .
Q. Advanced: What strategies can resolve contradictions in reported spectroscopic data for Pentaethoxymolybdenum(V)?
Methodological Answer:
Contradictions often arise from differences in experimental conditions (e.g., solvent effects, temperature, or moisture exposure). Conduct a meta-analysis of existing data using systematic review frameworks (e.g., PRISMA guidelines ) to identify methodological inconsistencies. Replicate conflicting studies under strictly controlled conditions, ensuring double-blinding and independent validation of spectral assignments (e.g., 13C NMR cross-checked with DFT simulations). Address publication bias by including unpublished datasets from repositories .
Q. Basic: What are the best practices for characterizing the thermal stability of Pentaethoxymolybdenum(V)?
Methodological Answer:
Use thermogravimetric analysis (TGA) under inert gas (N₂/Ar) with heating rates of 5–10°C/min to minimize decomposition artifacts. Pair with differential scanning calorimetry (DSC) to detect phase transitions. Validate results against dynamic vacuum sublimation experiments to isolate decomposition products. Cross-reference data with structurally similar compounds (e.g., pentamethoxymolybdenum(V)) to identify trends in ligand-driven stability .
Q. Advanced: How can computational methods elucidate reaction mechanisms involving Pentaethoxymolybdenum(V)?
Methodological Answer:
Combine density functional theory (DFT) calculations (e.g., B3LYP/def2-TZVP) with kinetic isotope effect (KIE) studies to map transition states. Validate computational models using experimental kinetic data (e.g., stopped-flow UV-Vis for ligand substitution rates). Employ mixed-methods research designs to iteratively refine hypotheses, as outlined in Maxwell’s framework for qualitative-quantitative integration .
Q. Basic: How to ensure reproducibility of Pentaethoxymolybdenum(V) synthesis from literature protocols?
Methodological Answer:
Document all deviations from published procedures (e.g., stirring speed, drying time for precursors). Use high-purity solvents (e.g., distilled over Na/benzophenone for ethers) and validate starting materials via elemental analysis. Share raw data (e.g., NMR spectra, crystallographic CIF files) in supplementary materials to facilitate peer validation, adhering to Cochrane Handbook standards for transparency .
Q. Advanced: How to design experiments probing catalytic activity of Pentaethoxymolybdenum(V) while minimizing confounding variables?
Methodological Answer:
Implement factorial experimental designs to isolate variables (e.g., ligand structure, solvent polarity). Use control reactions with inert analogs (e.g., MoO₃) to rule out non-catalytic pathways. Apply ANOVA to statistically assess catalytic efficiency across multiple cycles, ensuring sample sizes are justified by power analysis. Pre-register protocols to mitigate bias .
Q. Basic: Which spectroscopic techniques confirm structural integrity of Pentaethoxymolybdenum(V)?
Methodological Answer:
Multi-nuclear NMR (1H, 13C, 95Mo) in deuterated solvents (e.g., C₆D₆) is essential. Complement with IR spectroscopy to identify Mo-O-C stretches (950–1050 cm⁻¹). Single-crystal X-ray diffraction remains the gold standard; compare bond lengths/angles with Cambridge Structural Database entries for analogous complexes .
Q. Advanced: What statistical methods compare catalytic efficiency of Pentaethoxymolybdenum(V) derivatives?
Methodological Answer:
Use multivariate regression to correlate ligand electronics (Hammett σ parameters) with turnover frequencies. Apply non-parametric tests (e.g., Kruskal-Wallis) for non-normal distributions. Report effect sizes with 95% confidence intervals to contextualize practical significance, following CONSORT guidelines for robust reporting .
Q. Basic: How to handle and store Pentaethoxymolybdenum(V) to prevent decomposition?
Methodological Answer:
Store under argon in flame-dried glassware with PTFE-sealed caps. Avoid prolonged exposure to light, which can induce ligand photolysis. For long-term storage, sublimate onto a cold finger (−78°C) and seal in ampoules. Regularly validate stability via 1H NMR .
Q. Advanced: How to address ethical and data-sharing challenges in collaborative Pentaethoxymolybdenum(V) research?
Methodological Answer:
Predefine data ownership and authorship criteria using collaboration agreements. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data archiving. Disclose conflicts of interest (e.g., patent filings) and retain raw data for 10+ years, as recommended by mixed-methods research ethics frameworks .
Properties
CAS No. |
65756-25-4 |
---|---|
Molecular Formula |
C10H30MoO5 |
Molecular Weight |
326.29 g/mol |
IUPAC Name |
ethanol;molybdenum |
InChI |
InChI=1S/5C2H6O.Mo/c5*1-2-3;/h5*3H,2H2,1H3; |
InChI Key |
ABGLZESYHATICB-UHFFFAOYSA-N |
SMILES |
CC[O-].CC[O-].CC[O-].CC[O-].CC[O-].[Mo] |
Canonical SMILES |
CCO.CCO.CCO.CCO.CCO.[Mo] |
Origin of Product |
United States |
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